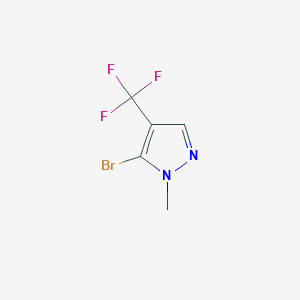

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole

描述

属性

IUPAC Name |

5-bromo-1-methyl-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-4(6)3(2-10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCNGCZWIOOWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783749-68-7 | |

| Record name | 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material and Core Strategy

The synthesis typically begins with a pyrazole core bearing suitable substituents, such as 1-methyl-3-trifluoromethyl-1H-pyrazole or related derivatives. The key steps involve selective bromination at the 5-position and the introduction of the trifluoromethyl group at the 4-position, which can be achieved via electrophilic substitution or metalation strategies.

Bromination Approach

- Reagents: N-Bromosuccinimide (NBS) in mild conditions, often in solvents like acetonitrile or DMF, under controlled temperature (0–25°C).

- Reaction Conditions: Bromination is performed under inert atmosphere to prevent side reactions, with reaction times optimized to favor regioselectivity at the 5-position.

- Outcome: Selective bromination at the 5-position of the pyrazole ring, as demonstrated in recent studies, yields the desired brominated intermediate with high regioselectivity.

Fluorination and Trifluoromethylation

- The trifluoromethyl group at the 4-position can be introduced via nucleophilic trifluoromethylation using reagents such as Togni’s reagent or trifluoromethyl iodide in the presence of copper or palladium catalysts.

- Alternatively, the trifluoromethyl group can be incorporated during the initial formation of the pyrazole ring via a trifluoromethylated precursor.

Functional Group Manipulation

- Lithiation: Directed ortho-lithiation using n-BuLi or LDA at low temperatures (-78°C) allows for regioselective functionalization, such as introduction of aldehyde, acid, or boron-based groups at the 4- or 5-position.

- Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions facilitate the attachment of various functional groups, enhancing the compound's versatility.

Representative Synthetic Pathway

Data Tables Summarizing Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS | Acetonitrile | 0–25°C | 75–88 | High regioselectivity at 5-position |

| Lithiation & Carboxylation | n-BuLi, CO₂ | THF | -78°C | 85–90 | Efficient introduction of acids |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/water | Reflux | 75–88 | Suzuki coupling for functional groups |

Research Findings and Notes

- High-Yielding Methods: Recent studies have demonstrated that the use of NBS for bromination under mild conditions yields high regioselectivity and yields (up to 88%).

- Functional Group Tolerance: Lithiation followed by electrophilic quenching allows for versatile functionalization, including aldehyde, acid, or boronate groups, with yields typically exceeding 85%.

- Flow Chemistry: Continuous flow reactors have been employed to improve safety, scalability, and reproducibility, especially during lithiation and fluorination steps.

Notes on Practical Considerations

- Regioselectivity: Bromination at the 5-position is favored due to the directing effects of existing substituents and the electronic nature of the pyrazole ring.

- Purification: Column chromatography or recrystallization are used to purify intermediates, with boiling point analysis aiding in separating regioisomeric mixtures.

- Safety: Handling of reactive reagents like n-BuLi and NBS requires appropriate safety protocols, including inert atmospheres and low temperatures.

化学反应分析

Types of Reactions

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the bromine atom.

科学研究应用

Medicinal Chemistry Applications

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole has garnered attention for its potential biological activities, particularly in drug discovery:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.

- Anticancer Activity : Preliminary investigations reveal that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in several cancer cell lines, including breast and lung cancers.

- Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell signaling pathways.

Agrochemical Applications

The compound's unique properties also make it valuable in the agrochemical industry:

- Herbicide Development : Due to its structural characteristics, this compound is being explored as a precursor for developing novel herbicides. Its ability to disrupt plant growth pathways could provide an effective means of controlling unwanted vegetation .

- Pesticide Formulations : The compound's stability and efficacy against pests make it a candidate for inclusion in pesticide formulations. Research is ongoing to evaluate its effectiveness in field trials against common agricultural pests .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as a starting material for synthesizing more complex organic compounds. Its trifluoromethyl group enhances the reactivity of the pyrazole ring, facilitating further functionalization .

- Regioselective Reactions : The compound can participate in various regioselective reactions, making it useful for creating diverse chemical libraries for medicinal chemistry research .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in Journal of Organic Chemistry focused on synthesizing derivatives of this compound to explore their biological activities, revealing promising results against specific cancer cell lines .

- Research conducted by Enamine demonstrated a practical synthetic method for producing functionalized pyrazoles, emphasizing the utility of this compound as an intermediate in complex organic syntheses .

作用机制

The mechanism of action of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole with structurally related compounds:

Table 1: Comparison of Key Pyrazole Derivatives

Key Findings from Comparative Analysis

Electronic Effects: The trifluoromethyl group at position 4 in the target compound confers strong electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions (e.g., Sonogashira coupling) compared to derivatives with electron-donating groups like -CH₃ or -OCH₃ . Compounds with multiple fluorine atoms (e.g., pentafluoroethyl in ) exhibit increased metabolic stability and binding affinity in drug design.

Steric and Solubility Properties :

- Bulky substituents (e.g., 4-methylphenyl in ) reduce reaction rates in nucleophilic substitutions due to steric hindrance.

- Polar groups like -CH₂OCH₃ () improve aqueous solubility, critical for bioavailability in drug development.

Synthetic Yields: Bromination using NBS typically yields >90% for monosubstituted pyrazoles (e.g., 3c in ), but yields drop for polysubstituted derivatives (e.g., 38% for 3d in ).

Biological Applications :

生物活性

5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom, a methyl group, and a trifluoromethyl group. This configuration endows it with distinctive chemical properties, making it a subject of interest in various biological research fields, particularly for its potential antimicrobial and anticancer activities.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (e.g., MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

- Pancreatic Cancer

For instance, one study demonstrated that certain pyrazole derivatives could induce antiproliferative effects in vitro and exhibit antitumor activity in vivo, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Research indicates that this compound can inhibit the growth of various bacterial strains and fungi. For example, it has shown promising results against:

- Bacillus subtilis

- Escherichia coli

- Aspergillus niger

The compound's effectiveness was assessed through standard antimicrobial assays, demonstrating its potential as a therapeutic agent against infectious diseases .

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. This may include modulation of enzyme activities or receptor interactions, which can lead to altered cellular pathways associated with cancer proliferation or microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological profiles. For instance:

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study focused on the impact of various pyrazole derivatives on breast cancer cell lines (MDA-MB-231) revealed that compounds structurally similar to this compound exhibited significant antiproliferative effects. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of these compounds.

Case Study 2: Antimicrobial Efficacy Against E. coli

Another investigation assessed the antimicrobial properties of this compound against E. coli strains. The results indicated a notable inhibitory effect, suggesting its potential use as an antimicrobial agent in clinical settings.

常见问题

Q. What are the common synthetic routes for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole, and how can reaction yields be optimized?

The compound is typically synthesized via a two-step protocol:

- Step 1 : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group.

- Step 2 : React the intermediate with formaldehyde under alkaline conditions to install the methyl and aldehyde moieties . Critical parameters include precise stoichiometry, reaction temperature (optimized between 60–80°C), and purification via column chromatography or recrystallization. Yield optimization may involve catalyst screening (e.g., phase-transfer catalysts) and inert atmosphere conditions to suppress side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on:

- Single-crystal X-ray diffraction for unambiguous bond-length and angle determination (e.g., as applied to related pyrazole derivatives in ).

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify proton environments and substituent positions.

- IR spectroscopy to identify functional groups (e.g., C=O stretch if present).

- Mass spectrometry for molecular weight validation.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Storage : Keep in airtight containers, protected from light and moisture, at temperatures below 25°C .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Emergency procedures for spills include neutralization with inert adsorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this pyrazole derivative?

Density Functional Theory (DFT) calculations can model:

- Electron distribution : Mapping electrostatic potential surfaces to predict reactive sites.

- HOMO-LUMO gaps to assess stability and charge-transfer behavior (e.g., as demonstrated for pyrazole-4-carboxylic acid derivatives in ).

- Regioselectivity : Simulating transition states to explain preferential substitution patterns.

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Re-examine purity : Contaminants (e.g., unreacted intermediates) can skew results; repurify via HPLC or recrystallization.

- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Solvent effects : Adjust computational models to account for solvent polarity in NMR chemical shift predictions .

Q. How can regioselective functionalization of the pyrazole core be achieved during synthesis?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution.

- Metal catalysis : Utilize palladium or copper catalysts for cross-coupling reactions at specific positions, as seen in the synthesis of brominated pyrazole intermediates .

Q. What methodologies are suitable for assessing the compound’s environmental impact?

- Ecotoxicological assays : Test acute toxicity on Daphnia magna or algae to determine LC₅₀ values.

- Biodegradation studies : Monitor compound breakdown under aerobic/anaerobic conditions using HPLC-MS.

- Regulatory compliance : Align with OECD guidelines for chemical safety assessments .

Methodological Tables for Reference

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Peaks/Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 2.5–3.0 (CH₃), δ 7.0–8.0 (aromatic) | |

| X-ray | C-Br bond length: ~1.90 Å | |

| IR | C-F stretch: 1100–1200 cm⁻¹ |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Solvent | DMF or THF | Enhances reagent solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。